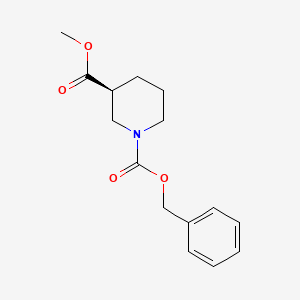

(S)-Methyl 1-cbz-piperidine-3-carboxylate

Descripción general

Descripción

(S)-Methyl 1-cbz-piperidine-3-carboxylate is a chiral piperidine derivative that has gained attention in the field of medicinal chemistry due to its potential applications in drug synthesis and development. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and a carbobenzyloxy (cbz) protecting group attached to the nitrogen atom. The presence of the chiral center at the third position of the piperidine ring adds to its significance in asymmetric synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 1-cbz-piperidine-3-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

Introduction of the Chiral Center: The chiral center at the third position can be introduced using chiral catalysts or starting materials. One common approach is the asymmetric hydrogenation of a suitable precursor.

Protection of the Nitrogen Atom: The nitrogen atom in the piperidine ring is protected using the carbobenzyloxy (cbz) group. This step involves the reaction of the piperidine derivative with benzyl chloroformate under basic conditions.

Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve efficient synthesis.

Análisis De Reacciones Químicas

Types of Reactions

(S)-Methyl 1-cbz-piperidine-3-carboxylate undergoes various chemical reactions, including:

Hydrogenation: Reduction of the piperidine ring to form saturated derivatives.

Substitution: Nucleophilic substitution reactions at the nitrogen atom or the ester group.

Deprotection: Removal of the cbz protecting group under acidic or hydrogenolytic conditions.

Common Reagents and Conditions

Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas, and appropriate solvents.

Substitution: Nucleophiles such as amines or alkoxides, suitable solvents, and sometimes a base to facilitate the reaction.

Deprotection: Hydrogen gas with Pd/C catalyst or strong acids like trifluoroacetic acid.

Major Products

Hydrogenation: Saturated piperidine derivatives.

Substitution: Substituted piperidine derivatives with various functional groups.

Deprotection: Free amine derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Synthesis

(S)-Methyl 1-Cbz-piperidine-3-carboxylate is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Its structural properties make it an essential precursor for developing analgesics and anti-inflammatory drugs. The compound's ability to undergo various chemical transformations allows researchers to create diverse drug candidates with specific therapeutic effects.

Case Study: Synthesis of Piperidine Derivatives

A notable study demonstrated the synthesis of piperidine derivatives using this compound as a starting material. These derivatives exhibited promising activity against certain serine hydrolases, highlighting the compound's potential in drug development for treating neurological disorders .

Organic Synthesis

In organic chemistry, this compound is frequently employed for constructing complex molecules. Its reactivity allows chemists to modify its structure to yield new compounds with desired biological activities.

Table: Examples of Synthetic Reactions

Agrochemical Development

The compound also finds applications in agrochemical formulations, enhancing the efficacy of pesticides and herbicides. Its structural characteristics contribute to the development of more effective agricultural products that can improve crop yields and pest resistance.

Material Science

In material science, this compound is utilized for developing novel materials, including polymers and coatings. These materials often exhibit improved durability and performance characteristics, making them suitable for various industrial applications.

Research on Neurotransmitters

Recent studies have highlighted the role of this compound in neurotransmitter research, particularly concerning endocannabinoid systems. The compound has been shown to influence brain endocannabinoid levels, suggesting its utility in studying neurological disorders and potential treatments .

Case Study: Endocannabinoid Hydrolysis Inhibition

Research indicated that piperidine derivatives based on this compound could selectively inhibit monoacylglycerol lipase (MAGL), a key enzyme in endocannabinoid metabolism. This inhibition may have therapeutic implications for conditions such as anxiety and chronic pain .

Mecanismo De Acción

The mechanism of action of (S)-Methyl 1-cbz-piperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes in the body. The molecular targets and pathways involved vary based on the final compound synthesized from this intermediate.

Comparación Con Compuestos Similares

Similar Compounds

®-Methyl 1-cbz-piperidine-3-carboxylate: The enantiomer of (S)-Methyl 1-cbz-piperidine-3-carboxylate, differing in the configuration of the chiral center.

Piperidine-3-carboxylic acid derivatives: Compounds with similar piperidine ring structures but different substituents at the third position.

N-Carbobenzyloxy piperidine derivatives: Compounds with the cbz protecting group but varying in the position or nature of other substituents.

Uniqueness

This compound is unique due to its specific chiral configuration and the presence of both the cbz protecting group and the ester functionality. This combination makes it a valuable intermediate in asymmetric synthesis and drug development.

Actividad Biológica

(S)-Methyl 1-cbz-piperidine-3-carboxylate is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine ring with a carbobenzyloxy (Cbz) protecting group on the nitrogen and a carboxylate group at the 3-position. Its molecular formula is CHNO, and it has a molecular weight of approximately 219.27 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the carboxylate group allows for hydrogen bonding and electrostatic interactions, enhancing binding affinity to target proteins.

Key Mechanisms:

- Enzyme Inhibition : Research indicates that derivatives of piperidine compounds can inhibit specific enzymes such as cathepsin K, which is involved in bone resorption.

- Receptor Modulation : The compound may also interact with nuclear receptors, influencing gene expression related to drug metabolism.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays, focusing on its potential as an anti-cancer agent and enzyme inhibitor.

Case Study: Anti-Cancer Activity

In a study examining the compound's effects on cancer cell lines, it was found that this compound exhibited significant inhibitory effects on cell proliferation in MKN45 gastric cancer cells, with an IC value of approximately 0.57 μM .

Data Table: Biological Activity Summary

| Activity Type | Target | IC Value | Reference |

|---|---|---|---|

| Anti-cancer | c-Met kinase | 8.6 nM | |

| Enzyme inhibition | Cathepsin K | 13.52 µM | |

| Cell proliferation | MKN45 gastric cancer cells | 0.57 µM |

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of the amine group followed by carboxylation reactions. Various derivatives have been synthesized to enhance its biological activity.

Notable Derivatives:

- Alkyl Substituted Analogues : Modifications at the piperidine ring have shown improved potency against c-Met kinase activity.

- Benzylamine Introduction : Enhancements in binding affinity were observed when introducing benzylamine groups into the structure, leading to increased inhibitory effects on target enzymes .

Propiedades

IUPAC Name |

1-O-benzyl 3-O-methyl (3S)-piperidine-1,3-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-8-5-9-16(10-13)15(18)20-11-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBZPWAQRLLZBC-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CCCN(C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.